2-Phenylbutyramide, (+)-
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Overview
Description
2-Phenylbutyramide, (+)- is a chiral compound belonging to the class of acetamides. It is characterized by the presence of a phenyl group attached to the butyramide structure. This compound is known for its pharmacological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylbutyramide, (+)- can be synthesized through several methods. One common method involves the reaction of 2-phenylbutyric acid with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of 2-Phenylbutyramide, (+)- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbutyramide, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of 2-phenylbutyric acid.
Reduction: Formation of 2-phenylbutylamine.
Substitution: Formation of various substituted phenylbutyramides.
Scientific Research Applications
2-Phenylbutyramide, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide bond formation and reactivity.
Biology: Investigated for its potential biological activities, including anticonvulsant and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-Phenylbutyramide, (+)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Phenylbutyramide, (+)- can be compared with other similar compounds, such as:
2-Phenylpropionamide: Similar in structure but differs in the length of the carbon chain.
N-carbamoyl-2-phenylbutyramide: Exhibits different solubility and hydrogen bonding properties
Uniqueness: 2-Phenylbutyramide, (+)- is unique due to its specific chiral configuration and the resulting pharmacological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
13490-76-1 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(2S)-2-phenylbutanamide |
InChI |
InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1 |
InChI Key |
UNFGQCCHVMMMRF-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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